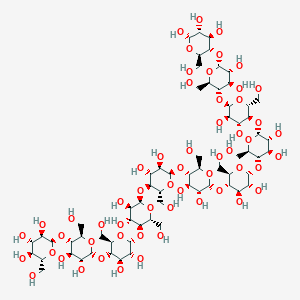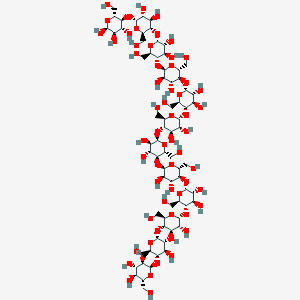
Ritonavir O-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir O-β-D-Glucuronide is an important drug metabolite of the protease inhibitor ritonavir, which is used in the treatment of HIV/AIDS. It is a metabolite of the original drug, ritonavir, and is also known as ritonavir glucuronide, or RTV-G. Ritonavir O-β-D-Glucuronide has been studied extensively for its biochemical and physiological effects, its synthesis method, and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ritonavir O-β-D-Glucuronide has a number of potential applications in scientific research. It can be used as a substrate for the study of UDP-glucuronosyltransferase enzymes, which are involved in the metabolism of drugs in the body. It can also be used to study drug-drug interactions, as it can be used to assess the effect of other drugs on the metabolism of ritonavir. Additionally, it can be used to study drug absorption, distribution, and elimination in the body.
Wirkmechanismus
The mechanism of action of ritonavir O-β-D-Glucuronide is not completely understood. It is thought to act as a prodrug, meaning that it is metabolized in the body to form the active drug, ritonavir. The glucuronide conjugate is hydrolyzed in the body to form ritonavir, which is then absorbed into the bloodstream and distributed to the target tissues. Once in the target tissues, ritonavir binds to the HIV protease enzyme and inhibits its activity, preventing the virus from replicating.
Biochemical and Physiological Effects
Ritonavir O-β-D-Glucuronide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It also inhibits the activity of UDP-glucuronosyltransferase enzymes, which are involved in the glucuronidation of drugs. Additionally, it has been shown to have an effect on the transport of drugs across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Ritonavir O-β-D-Glucuronide has a number of advantages and limitations for use in laboratory experiments. One of the advantages is that it is a readily available and inexpensive substrate for the study of UDP-glucuronosyltransferase enzymes. Additionally, it can be used to study drug-drug interactions and drug absorption, distribution, and elimination in the body. However, there are some limitations to using ritonavir O-β-D-Glucuronide in laboratory experiments. For example, it is not stable in acidic or basic conditions, and it can be hydrolyzed back to ritonavir and the glucuronic acid molecule.
Zukünftige Richtungen
There are a number of potential future directions for research on ritonavir O-β-D-Glucuronide. One potential direction is to further investigate the biochemical and physiological effects of the drug, including its effect on cytochrome P450 enzymes and its effect on drug transport across cell membranes. Additionally, further research could be done to investigate the potential applications of the drug in drug-drug interactions and drug absorption, distribution, and elimination in the body. Finally, further research could be done to investigate the potential for using ritonavir O-β-D-Glucuronide as a prodrug for other drugs.
Synthesemethoden
Ritonavir O-β-D-Glucuronide is synthesized from ritonavir by O-β-D-glucuronidation, a type of glucuronidation reaction. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are found in the liver. The reaction involves the transfer of a glucuronic acid molecule to the ritonavir molecule, forming a glucuronide conjugate. The reaction is reversible, and the glucuronide conjugate can be hydrolyzed back to ritonavir and the glucuronic acid molecule. This process is important for the metabolism of drugs in the body, as it helps to reduce the toxicity of the drugs by increasing their solubility in water.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ritonavir O-β-D-Glucuronide involves the glucuronidation of Ritonavir using a glucuronidation agent.", "Starting Materials": [ "Ritonavir", "Glucuronidation agent" ], "Reaction": [ "Ritonavir is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction is monitored by HPLC or TLC.", "The product is isolated and purified by column chromatography or recrystallization." ] } | |
CAS-Nummer |
190649-36-6 |
Produktname |
Ritonavir O-β-D-Glucuronide |
Molekularformel |
C₄₃H₅₆N₆O₁₁S₂ |
Molekulargewicht |
897.07 |
Synonyme |
(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
